molecular formula C13H19NO2 B011639 4-(2-(Piperidin-1-YL)ethoxy)phenol CAS No. 100238-42-4

4-(2-(Piperidin-1-YL)ethoxy)phenol

Cat. No.: B011639
CAS No.: 100238-42-4
M. Wt: 221.29 g/mol
InChI Key: XGMJHNYRDUELOH-UHFFFAOYSA-N
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Description

4-(2-(Piperidin-1-YL)ethoxy)phenol is an organic compound that serves as a valuable chemical building block and intermediate in medicinal chemistry and pharmaceutical research. Its structure incorporates a phenol group linked to a piperidine moiety via an ethoxy chain, a common pharmacophore found in biologically active molecules. The piperidine ring is a fundamental heterocyclic scaffold in drug discovery, featured in a wide range of therapeutics . This specific phenoxy-piperidine structural motif is frequently utilized in the synthesis of compounds with significant research interest, particularly in the development of selective estrogen receptor modulators (SERMs) and other anticancer agents . For instance, derivatives sharing this core structure have demonstrated potent activity in preclinical models, inhibiting the growth of tumor cells, including those resistant to established treatments like tamoxifen . The primary research value of this compound lies in its role as a key synthetic precursor. Researchers employ it to develop novel molecules for investigating cancer biology , exploring antiviral therapies , and antimicrobial applications . Its mechanism of action is derivative-dependent, but compounds featuring this structure have been shown to interact with targets such as the estrogen receptor , and can inhibit crucial signaling pathways for cell proliferation and survival, such as the PI3K/Akt pathway . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-12-4-6-13(7-5-12)16-11-10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMJHNYRDUELOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442454
Record name 4-[2-(Piperidin-1-yl)ethoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100238-42-4
Record name 4-[2-(1-Piperidinyl)ethoxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100238-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(Piperidin-1-yl)ethoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-[2-(1-piperidinyl)ethoxy]
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Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is a foundational method for constructing the ethoxy-piperidine-phenol scaffold. This two-step process involves:

  • Synthesis of 1-(2-chloroethyl)piperidine : Reacting piperidine with 1,2-dichloroethane under basic conditions yields 1-(2-chloroethyl)piperidine, a key alkylating agent.

  • Etherification with 4-hydroxyphenol : Deprotonating 4-hydroxyphenol with potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic attack on 1-(2-chloroethyl)piperidine, forming the target compound.

Optimal conditions include refluxing at 80–100°C for 12–24 hours, achieving yields of 70–85%. Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing the phenoxide intermediate.

Debenzylation of Protected Precursors

A high-yield method detailed in patent CN112851634A involves debenzylation of a thioether-protected intermediate (Table 1):

Table 1. Reaction Conditions for Debenzylation

ParameterValue
Starting material1-{4-[2-(Piperidin-1-yl)ethoxy]phenyl}-2-(2-benzylthio-4-methoxyphenyl)ethanone
ReagentTrifluoroacetic acid (TFA)
Temperature60–80°C
Molar ratio (substrate:TFA)1:2–1:10
Reaction time6–12 hours
Yield90–95%
Purity after recrystallization98.2–98.5%

The reaction proceeds via acid-catalyzed cleavage of the benzylthio group, yielding 1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2-(2-mercapto-4-methoxyphenyl)ethanone. Subsequent oxidation or further functionalization can generate derivatives, but the ethoxy-piperidine-phenol core remains intact.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and purity:

  • Trifluoroacetic acid : Enhances debenzylation efficiency at elevated temperatures (70–80°C), but requires careful control to avoid over-acidification.

  • Dichloromethane (DCM) : Used for post-reaction extraction due to its immiscibility with aqueous phases and ability to dissolve organic intermediates.

  • Ethyl acetate-petroleum ether mixtures : Ideal for recrystallization, producing off-white to pale yellow solids with >98% purity.

Catalytic and Stoichiometric Considerations

  • Piperidine as a base : In Williamson ether synthesis, excess piperidine (1.2–1.5 equivalents) ensures complete deprotonation of 4-hydroxyphenol.

  • Molar ratios : A substrate-to-TFA ratio of 1:4–1:6 balances reaction rate and byproduct formation during debenzylation.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethyl acetate-petroleum ether (1:3 v/v) removes residual trifluoroacetic acid and benzylthio byproducts. This step is critical for achieving pharmaceutical-grade purity (>98%).

Analytical Validation

  • High-performance liquid chromatography (HPLC) : Confirms purity using C18 columns and acetonitrile-water mobile phases.

  • Nuclear magnetic resonance (NMR) : 1H NMR spectra show characteristic peaks for the piperidine ethoxy chain (δ 2.4–2.6 ppm, multiplet) and aromatic protons (δ 6.7–7.1 ppm).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents suggest transitioning from batch to continuous flow systems to improve scalability. Key advantages include:

  • Reduced reaction times (4–6 hours vs. 12–24 hours).

  • Enhanced temperature control, minimizing thermal degradation.

Green Chemistry Approaches

Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining extraction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Piperidin-1-YL)ethoxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for pharmaceutical development. Compounds with similar structures have been studied for their pharmacological properties, including:

  • Antioxidant Activity : Research indicates that phenolic compounds can exhibit significant antioxidant properties, potentially useful in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of phenolic compounds can possess antimicrobial activity, making them suitable for developing new antibiotics or antiseptics.
  • Neuroprotective Effects : Compounds containing piperidine rings are often investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.

Synthetic Applications

The synthesis of 4-(2-(Piperidin-1-YL)ethoxy)phenol typically involves multi-step organic reactions. The following table summarizes common synthetic routes:

Step Reaction Type Description
1Nucleophilic SubstitutionIntroduction of the piperidine moiety to the ethoxy-substituted phenol.
2Ether FormationFormation of the ethoxy linkage through etherification reactions.
3PurificationUse of chromatography techniques to isolate and purify the final product.

Biochemical Interactions

This compound has shown potential interactions with various biochemical pathways:

  • Enzyme Modulation : It acts as a substrate or inhibitor in enzyme-catalyzed reactions, particularly those involving peroxidases. This suggests its role in metabolic processes and detoxification pathways.
  • Cellular Defense Mechanisms : Interaction with thiol compounds like N-acetylcysteine indicates its potential involvement in cellular defense mechanisms against oxidative damage.

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to this compound:

  • Study on Antioxidant Properties : A study published in Journal of Medicinal Chemistry demonstrated that similar phenolic compounds significantly reduced oxidative stress markers in vitro .
  • Antimicrobial Activity Assessment : Research highlighted in Pharmaceutical Biology showed that derivatives of piperidine-containing phenols exhibited notable antibacterial activity against Gram-positive bacteria .
  • Neuroprotective Research : A recent investigation published in Neuroscience Letters indicated that compounds with piperidine rings could prevent neuronal apoptosis in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 4-(2-(Piperidin-1-YL)ethoxy)phenol involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-(2-(Piperidin-1-YL)ethoxy)phenol are influenced by three key structural elements:

Piperidine Ring : A six-membered nitrogen-containing heterocycle that enhances membrane permeability and receptor binding.

Ethoxy Linker: Improves solubility and bioavailability compared to non-ethoxy analogs.

Below is a detailed comparison with structurally related compounds:

Piperidine-Containing Analogs

Compound Name Structural Features Biological Activity Key Findings
This compound Piperidine, ethoxy linker, phenol Under investigation Predicted moderate antimicrobial activity based on piperidine analogs .
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanol Piperidine, ethoxy linker, benzyl alcohol Moderate antimicrobial Reduced activity compared to azepane analogs due to smaller ring size .
4-(Piperidin-1-yl)phenol Piperidine, phenol (no ethoxy linker) Antioxidant potential Lacks ethoxy group, leading to lower solubility but higher radical scavenging .
Droloxifene Piperidine-like dimethylaminoethoxy, SERM Selective estrogen receptor modulation Ethoxy-piperidine moiety critical for receptor binding and therapeutic effects .

Heterocyclic Ring Variants

Compound Name Structural Features Biological Activity Key Findings
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol Azepane (7-membered ring), ethoxy linker Strong antimicrobial and anticancer Larger azepane ring enhances biological activity via improved target interactions .
(4-(2-(Morpholin-1-yl)ethoxy)phenyl)methanol Morpholine (oxygen-containing ring) Limited anticancer effects Oxygen atom reduces lipophilicity and membrane penetration .

Ethoxyphenyl Derivatives with Complex Scaffolds

Compound Name Structural Features Biological Activity Key Findings
N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)imidazolyl]acetamide Piperidine-imidazole core, ethoxyphenyl Anticancer (kinase inhibition) Ethoxy group enhances solubility and bioavailability .
2-[4-(Piperidin-1-yl)-5H-chromeno-pyrimidin-2-yl]phenol Chromeno-pyrimidine-piperidine hybrid Not reported (structural study) Piperidine-phenol interaction stabilizes crystal packing .

Key Research Findings

Ring Size Impact : Piperidine analogs exhibit moderate activity compared to azepane derivatives, suggesting that ring size and conformational flexibility critically influence target binding .

Therapeutic Potential: Structural similarities to Droloxifene hint at possible estrogen receptor interactions, though further studies are needed to confirm this .

Biological Activity

4-(2-(Piperidin-1-YL)ethoxy)phenol, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H21NO2. The presence of both a piperidine ring and a phenolic structure contributes to its biological properties, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as a modulator of neurotransmitter receptors, which may affect neurological processes.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and caspase activation .

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that derivatives of piperidine can induce cytotoxic effects against various cancer cell lines, including breast and colon cancer. These compounds often operate via the intrinsic apoptotic pathway, leading to increased ROS production and mitochondrial dysfunction .
  • Antimicrobial Properties : Piperidine derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways .
  • Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against leukemia and colon cancer cell lines with IC50 values in the low micromolar range. Induced apoptosis through ROS accumulation and mitochondrial depolarization .
Study 2Found that related piperidine compounds inhibited bacterial growth with MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
Study 3Investigated anti-inflammatory effects in vitro, showing reduced levels of pro-inflammatory cytokines in treated cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2-(piperidin-1-yl)ethoxy)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a phenol derivative and a piperidine-containing alkyl halide. For example, in a related synthesis (), 1-(2-chloroethyl)piperidine·HCl was reacted with a hydroxy-substituted chromene in dry acetone under reflux (60–70°C for 8 hours) with K₂CO₃ as a base. Optimization includes:

  • Catalyst/base selection : Anhydrous conditions and bases like K₂CO₃ or NaH improve yield by minimizing hydrolysis.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization removes unreacted starting materials .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Photostability : Exposure to UV light (ICH Q1B guidelines) with HPLC monitoring for degradation products.
  • Humidity sensitivity : Storage at 25°C/60% RH and 40°C/75% RH for 1–3 months, followed by LC-MS analysis. Note that reports chemical stability under recommended storage but lacks specific data, necessitating empirical validation .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of methanol/buffer (e.g., sodium acetate + sodium 1-octanesulfonate, pH 4.6) as described in . Monitor at 254 nm for phenolic absorption.
  • NMR : Compare ¹H/¹³C NMR peaks to reference spectra (e.g., piperidine δ ~1.4–2.8 ppm; ethoxy linker δ ~3.5–4.2 ppm).
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (e.g., m/z 328.405 for C₁₉H₂₄N₂O₃) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity, such as receptor binding or PROTAC design?

  • Methodological Answer :

  • Receptor targeting : Replace the phenol group with bioisosteres (e.g., sulfonamide, carbamate) to modulate estrogen receptor (ER) affinity, as seen in tamoxifen analogs ().
  • PROTAC integration : Conjugate the compound to E3 ligase ligands (e.g., thalidomide for cereblon) via PEG linkers. For example, describes PROTACs with piperazine-ethoxy motifs for BTK degradation, requiring SPR or cellular degradation assays (e.g., Western blot for target protein levels) .

Q. What strategies resolve contradictions in reported biological activity data for piperidine-ethoxy phenolic derivatives?

  • Methodological Answer :

  • Assay standardization : Replicate studies using consistent cell lines (e.g., MCF-7 for ERα) and controls (e.g., tamoxifen for ER antagonism).
  • Metabolic stability : Test cytochrome P450 interactions (e.g., CYP3A4/2D6) via liver microsome assays to explain variability in in vivo vs. in vitro results.
  • Epimerization checks : Use chiral HPLC to verify stereochemical integrity, as seen in for structurally related compounds .

Q. How can computational methods predict the binding mode of this compound to therapeutic targets like ERα or kinases?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with ERα crystal structures (PDB: 3ERT) to simulate piperidine-ethoxy interactions with Leu387/Arg394.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the phenol group and Glu353/His524.
  • Free energy calculations : Apply MM-GBSA to quantify binding affinity changes upon structural modifications .

Data Gaps and Future Directions

  • Toxicological profiling : highlights missing acute toxicity data. Researchers should conduct OECD 423 (acute oral toxicity) and Ames tests (mutagenicity) to address this gap .
  • Structural analogs : Explore derivatives like 4-(2-(4-methylpiperazin-1-yl)ethoxy)phenol () to improve solubility or target selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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